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Compound of Interest

Compound Name: Diethyl vinylphosphonate

Cat. No.: B1361785

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the vinyl group in
diethyl vinylphosphonate (DEVP). DEVP is a versatile building block in organic synthesis and
polymer chemistry, with its reactivity centered around the electron-deficient carbon-carbon
double bond. This document details key reactions, including Michael additions, Diels-Alder
reactions, Heck reactions, polymerizations, and reductions. Experimental protocols,
guantitative data, and mechanistic diagrams are provided to facilitate a deeper understanding
and practical application of DEVP in research and development, particularly in the context of
drug discovery and materials science.

Michael Addition Reactions

The electron-withdrawing nature of the phosphonate group activates the vinyl group of diethyl
vinylphosphonate, making it an excellent Michael acceptor. This allows for the conjugate
addition of a wide range of nucleophiles, leading to the formation of functionalized
ethylphosphonates.

Aza-Michael Addition

The aza-Michael addition of amines to DEVP is a facile and often catalyst-free method for the
synthesis of 3-aminoethylphosphonates. These compounds are of significant interest in
medicinal chemistry due to their structural similarity to 3-amino acids.
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Experimental Protocol: Aza-Michael Addition of Amines to Diethyl Vinylphosphonate

A general procedure for the aza-Michael addition involves the direct reaction of an amine with
diethyl vinylphosphonate. The reaction can often be performed neat or in a suitable solvent.

o Materials:

o Diethyl vinylphosphonate (DEVP)

o Primary or secondary amine

o Solvent (optional, e.g., water, ethanol, or solvent-free)

e Procedure:

o To a round-bottom flask, add diethyl vinylphosphonate (1.0 equivalent).

o Add the amine (1.0-1.2 equivalents) dropwise at room temperature with stirring. The
reaction can be exothermic.

o The reaction mixture is stirred at room temperature or heated gently if necessary.

o Reaction progress is monitored by TLC or NMR spectroscopy.

o Upon completion, the product can often be used without further purification. If necessary,
purification can be achieved by vacuum distillation or column chromatography on silica

gel.

Quantitative Data: Aza-Michael Addition of Amines to Diethyl Vinylphosphonate
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. Temperatur . .
Nucleophile Solvent °C) Time (h) Yield (%) Reference
e

Aniline Water Reflux 2 95 [1]
Benzylamine Water RT 0.5 98 [1]
Morpholine Water RT 0.25 99 [1]
Piperidine Water RT 0.25 99 [1]
Cyclohexyla

i Neat RT 24 >95 [2]
mine

Logical Relationship: Aza-Michael Addition
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Caption: Aza-Michael addition of an amine to diethyl vinylphosphonate.

Oxa-Michael Addition

Alcohols can also add to the double bond of DEVP in an oxa-Michael addition, typically
requiring basic conditions to generate the alkoxide nucleophile. However, milder methods have
also been developed.[3][4]

Experimental Protocol: Oxa-Michael Addition of Alcohols to Diethyl Vinylphosphonate

An efficient method for the oxa-Michael addition of secondary and branched primary alcohols to
diethyl vinylphosphonate under mild conditions has been reported.[3][4]

o Materials:
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[e]

Diethyl vinylphosphonate (DEVP)

Alcohol

o

[¢]

Cesium carbonate (Cs2C0s)

[¢]

Acetonitrile (CH3CN)

e Procedure:

o A mixture of the alcohol (1.0 mmol), diethyl vinylphosphonate (1.2 mmol), and cesium
carbonate (1.5 mmol) in acetonitrile (3 mL) is stirred at room temperature.

o The reaction is monitored by TLC.

o After completion, the reaction mixture is filtered, and the solvent is evaporated under
reduced pressure.

o The residue is purified by column chromatography on silica gel.

Quantitative Data: Oxa-Michael Addition of Alcohols to Diethyl Vinylphosphonate

Alcohol Time (h) Yield (%) Reference
Isopropanol 24 85 [3]
Cyclohexanol 24 92 [3]
1-Phenylethanol 48 78 [3]

Logical Relationship: Oxa-Michael Addition
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Caption: Base-catalyzed oxa-Michael addition to diethyl vinylphosphonate.

Diels-Alder Reaction

The vinyl group of diethyl vinylphosphonate can act as a dienophile in [4+2] cycloaddition
reactions with conjugated dienes to form six-membered rings. These reactions are often
performed at elevated temperatures and without the need for a catalyst.[5][6][7]

Experimental Protocol: Thermal Diels-Alder Reaction of Diethyl Vinylphosphonate with
Cyclopentadienones

A typical procedure for the thermal Diels-Alder reaction of DEVP with a cyclopentadienone is as
follows.[5]

e Materials:
o Diethyl vinylphosphonate (DEVP)
o Substituted cyclopentadienone
o Toluene or Bromobenzene

e Procedure:

o A solution of the cyclopentadienone (1 equivalent) and diethyl vinylphosphonate (2-5
equivalents) in a high-boiling solvent like toluene or bromobenzene is prepared in a sealed
tube.

o The mixture is heated at a high temperature (e.g., 180 °C) for a specified period (e.g., 24-
48 hours).

o The reaction progress is monitored by NMR spectroscopy.
o After cooling to room temperature, the solvent is removed under reduced pressure.

o The resulting cycloadduct is purified by column chromatography or crystallization.
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Quantitative Data: Diels-Alder Reaction of Diethyl Vinylphosphonate with Tetracyclone

. Temperatur ) .
Diene Solvent °C) Time (h) Yield (%) Reference
e
Tetracyclone Toluene 180 24 75 [5]
Bromobenze
Tetracyclone 180 24 80 [5]
ne

Reaction Pathway: Diels-Alder Cycloaddition

[ Diene

(e.g., Cyclopentadienone) LT TS ~
e [4+2] Cyclic “\ Heat (A
j/p‘\ Transition State ~_/

Dienophile ~}  TN~a_________--"
(Diethyl Vinylphosphonate)

Click to download full resolution via product page
Caption: Diels-Alder reaction of a diene with diethyl vinylphosphonate.

Heck Reaction

The Heck reaction provides a method for the arylation or vinylation of the vinyl group of diethyl
vinylphosphonate. This palladium-catalyzed cross-coupling reaction typically involves the
reaction of DEVP with an aryl or vinyl halide or triflate.[5][8]

Experimental Protocol: Palladium-Catalyzed Heck Reaction of Diethyl Vinylphosphonate with
Aryl Halides

A general procedure for the Heck reaction of DEVP is as follows.[5][8]
e Materials:

o Diethyl vinylphosphonate (DEVP)
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[e]

Aryl halide (e.g., iodobenzene, bromobenzene)

o

Palladium catalyst (e.g., Pd(OAc)z, Herrmann's catalyst)

[¢]

Base (e.g., K2COs, EtsN)

[e]

Solvent (e.g., DMF, NMP)

e Procedure:

o To an oven-dried flask under an inert atmosphere, add the palladium catalyst, the base,
and the solvent.

o Add the aryl halide and diethyl vinylphosphonate.

o The reaction mixture is heated to a high temperature (e.g., 110-140 °C) with stirring for
several hours.

o The reaction is monitored by GC-MS or LC-MS.

o After completion, the reaction mixture is cooled, diluted with a suitable solvent, and
filtered.

o The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSQOa),
and concentrated under reduced pressure.

o The crude product is purified by column chromatography.

Quantitative Data: Heck Reaction of Diethyl Vinylphosphonate with Aryl Halides
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Aryl Temperat ) Referenc
. Catalyst Base Solvent Yield (%)
Halide ure (°C)
Herrmann'
lodobenze S
K2COs NMP 140 95 [5]
ne palladacycl
e
4-
Pd(OAc)2/
Bromoacet K2COs DMF 140 85 [8]
PPhs
ophenone
4-
[PA(NHS3)a4]/
lodotoluen K2COs DMF 110 92 [8]
NaY
e

Reaction Mechanism: Heck Reaction

Catalytic Cycle

R-PA(1l)-X(Lz)
Aryl Halide (R-X) Diethyl Vinylphosphonate
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Caption: Catalytic cycle of the Heck reaction with diethyl vinylphosphonate.

Polymerization
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The vinyl group of diethyl vinylphosphonate can undergo polymerization through various
mechanisms, including free radical and rare-earth metal-mediated group transfer
polymerization, to produce poly(diethyl vinylphosphonate) (PDEVP). PDEVP and its
copolymers have applications as flame retardants, biomaterials, and in drug delivery.[9][10][11]
[12]

Free Radical Polymerization

Free radical polymerization of DEVP typically results in low molecular weight polymers or
oligomers in low yields.[9][12] Copolymerization with more reactive monomers is often more
successful.

Experimental Protocol: Free Radical Copolymerization of Diethyl Vinylphosphonate

A typical procedure for the free radical copolymerization of DEVP with a comonomer like 2-
chloroethyl methacrylate (CEMA) is as follows.[9]

o Materials:
o Diethyl vinylphosphonate (DEVP)
o 2-Chloroethyl methacrylate (CEMA)
o Benzoyl peroxide (BPO) as initiator
o THF as solvent

e Procedure:

[¢]

DEVP, CEMA, and BPO are dissolved in THF in a reaction vessel.

[¢]

The solution is degassed by several freeze-pump-thaw cycles.

[e]

The vessel is sealed under vacuum and heated at a specific temperature (e.g., 60 °C) for
a set time.

[e]

The polymerization is quenched by cooling the vessel in an ice bath.
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o The polymer is precipitated by pouring the reaction mixture into a non-solvent like hexane.
o The precipitated polymer is collected by filtration, washed, and dried under vacuum.

Quantitative Data: Free Radical Copolymerization of DEVP and CEMA

. Polymer
Feed ratio .
composition Mn (kDa) PDI Reference
(DEVPICEMA)
(DEVPICEMA)
20/80 11/89 35.4 1.65 [9]
40/60 23177 251 1.72 9]
60/40 38/62 15.8 1.81 [9]
80/20 59/41 8.9 1.95 [9]

Rare-Earth Metal-Mediated Group Transfer
Polymerization (REM-GTP)

REM-GTP offers excellent control over the polymerization of DEVP, leading to polymers with
high molecular weights and low polydispersity indices (PDI).[11][13][14][15]

Experimental Protocol: Rare-Earth Metal-Mediated Group Transfer Polymerization of Diethyl
Vinylphosphonate

A representative procedure for the REM-GTP of DEVP is as follows.[11]
o Materials:

o Diethyl vinylphosphonate (DEVP), dried and distilled

o Rare-earth metal catalyst (e.g., Cp2Y(CH2TMS)(THF))

o Toluene, dried

e Procedure:
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o All manipulations are carried out under an inert atmosphere using Schlenk techniques or
in a glovebox.

o The rare-earth metal catalyst is dissolved in toluene in a reaction flask.

o The flask is cooled to a specific temperature (e.g., -25 °C).

o DEVP is added to the catalyst solution at once with vigorous stirring.

o The reaction mixture is allowed to warm to room temperature and stirred for a specified
time (e.g., 14 hours).

o The polymerization is quenched by the addition of methanol.

o The polymer is precipitated in excess hexane, washed repeatedly, and dried under

vacuum.

Quantitative Data: Rare-Earth Metal-Mediated Polymerization of DEVP

Monomer/Cata
Catalyst . Mn (kDa) PDI Reference
lyst Ratio
Cp2Sm--
100 16.4 1.08 [13]
INVALID-LINK--
CpzNd--
100 16.4 1.09 [13]
INVALID-LINK--
Cp2Y(CH2TMS)
100 15.9 1.12 [11]
(THF)

Experimental Workflow: Polymerization of DEVP
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Free Radical Polymerization REM-GTP

DEVP + Comonomer Initiator (e.g., BPO) Solvent (e.g., THF) DEVP Rare-Earth Catalyst AL Sl
(e.g., Toluene)

Y Y
Heatin Inert Atmosphere,
9 Low Temperature
Y Y
Precipitation Precipitation
(in non-solvent) (in hexane)
Y

(o) —

Click to download full resolution via product page
Caption: Comparison of workflows for free radical polymerization and REM-GTP of DEVP.

Reduction of the Vinyl Group

The carbon-carbon double bond in diethyl vinylphosphonate can be reduced to a single
bond, typically through catalytic hydrogenation. This reaction provides access to diethyl
ethylphosphonate.

Experimental Protocol: Catalytic Hydrogenation of Diethyl Vinylphosphonate
A general procedure for the catalytic hydrogenation of the vinyl group is as follows.
e Materials:

o Diethyl vinylphosphonate (DEVP)

o Hydrogenation catalyst (e.g., Pd/C)
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o Solvent (e.g., ethanol, methanol)

o Hydrogen gas

e Procedure:

o

DEVP is dissolved in a suitable solvent in a hydrogenation vessel.

[¢]

The catalyst is added to the solution.

[¢]

The vessel is flushed with hydrogen gas and then pressurized to the desired pressure.

[e]

The reaction mixture is stirred vigorously at room temperature or with gentle heating until
the uptake of hydrogen ceases.

[e]

The catalyst is removed by filtration through a pad of Celite.

o

The solvent is removed under reduced pressure to yield the diethyl ethylphosphonate.

Quantitative Data: Reduction of Vinylphosphonates

While specific data for the catalytic hydrogenation of DEVP is not readily available in the
provided search results, conjugate reduction of similar vinyl bisphosphonates using variations
of the Stryker reagent has been shown to be efficient.

Catalyst . Conversion
Substrate Time (h) Reference
System (%)
Vinyl Cu(OAc)2/DPPB
>99 [16]

bisphosphonate ZIPMHS
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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